molecular formula C11H8BrClN2 B1475461 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine CAS No. 1553426-12-2

4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine

Cat. No.: B1475461
CAS No.: 1553426-12-2
M. Wt: 283.55 g/mol
InChI Key: VFJNUACENNOMMR-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine” is likely to be an organic compound consisting of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromophenyl group at the 4th position and a chloro group at the 6th position of the pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromophenols, which are similar compounds, are generally produced by electrophilic halogenation of phenol with bromine . Another compound, 4-Bromophenylacetic acid, was prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the pyrimidine ring, with a bromophenyl group attached at the 4th position and a chloro group at the 6th position . The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Bromophenols are generally solid at room temperature and have a characteristic phenolic odor .

Properties

IUPAC Name

4-(2-bromophenyl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJNUACENNOMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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